(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone
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Overview
Description
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanone group bonded to two phenyl rings, each substituted with methoxy and hydroxy groups. The presence of these functional groups contributes to its reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxybenzoic acid with 1,2,3-trimethoxybenzene in the presence of polyphosphoric acid . This reaction proceeds under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the esterification process, followed by purification steps to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it useful in probing biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone: Similar in structure but with different substitution patterns.
2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one: Another compound with methoxy and hydroxy groups but a different core structure.
4,2’-Dihydroxy-3,4’,6’-trimethoxychalcone: A chalcone derivative with similar functional groups.
Uniqueness
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is unique due to its specific arrangement of methoxy and hydroxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
42833-67-0 |
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Molecular Formula |
C18H20O7 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(2-hydroxy-3,4-dimethoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H20O7/c1-21-10-8-13(23-3)15(14(9-10)24-4)16(19)11-6-7-12(22-2)18(25-5)17(11)20/h6-9,20H,1-5H3 |
InChI Key |
WJRGPHLOBUNTKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=C(C=C(C=C2OC)OC)OC)O)OC |
Origin of Product |
United States |
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